An In-depth Technical Guide to 8-(Bromoacetyl)quinoline Hydrobromide for Researchers and Drug Development Professionals
An In-depth Technical Guide to 8-(Bromoacetyl)quinoline Hydrobromide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 8-(Bromoacetyl)quinoline hydrobromide, a versatile reagent with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Quinoline Scaffold and the Role of the Bromoacetyl Group
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antiviral properties.[1][2] The introduction of a bromoacetyl group at the 8-position of the quinoline ring system, and its subsequent conversion to the hydrobromide salt, yields 8-(Bromoacetyl)quinoline hydrobromide. This modification introduces a highly reactive electrophilic center, making it a valuable intermediate for the synthesis of novel quinoline derivatives through various nucleophilic substitution reactions.[1] The bromoacetyl group's reactivity allows for the covalent modification of biological targets, a strategy often employed in the design of enzyme inhibitors and other therapeutic agents.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of 8-(Bromoacetyl)quinoline hydrobromide is essential for its effective use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 859962-48-4 | [1] |
| Molecular Formula | C₁₁H₉Br₂NO | [1] |
| Molecular Weight | 331.00 g/mol | [1] |
| IUPAC Name | 2-bromo-1-(quinolin-8-yl)ethanone;hydrobromide | [1] |
| Appearance | Data not available (likely a solid) | |
| Melting Point | Data not available | |
| Solubility | Soluble in anhydrous DMF and DMSO.[1] Fairly soluble in acetonitrile, acetone, ethyl acetate, chloroform, dichloromethane, benzene, and toluene (inferred from a related compound).[3] | |
| Stability | Hygroscopic, prone to hydrolysis.[1] |
Spectral Characteristics
Detailed spectral data (NMR, IR, MS) for 8-(Bromoacetyl)quinoline hydrobromide are not extensively published. However, the expected spectral features can be predicted based on the analysis of its structural components and data from analogous compounds.
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¹H NMR: The spectrum would be expected to show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). A singlet for the methylene protons (CH₂) of the bromoacetyl group would be expected further downfield due to the electron-withdrawing effects of the bromine and carbonyl groups.
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¹³C NMR: The spectrum would display signals for the carbon atoms of the quinoline ring and the bromoacetyl group. The carbonyl carbon would appear at a characteristic downfield shift (typically >190 ppm).
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Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone would be a prominent feature, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base, 2-bromo-1-(quinolin-8-yl)ethanone. A characteristic isotopic pattern for the two bromine atoms (¹⁹Br and ⁸¹Br) would be observed for the molecular ion and bromine-containing fragments.[4][5]
Synthesis and Reactivity
The synthesis of 8-(Bromoacetyl)quinoline hydrobromide typically involves a two-step process: the introduction of a bromine atom at the 8-position of a quinoline derivative, followed by the acylation with a bromoacetyl group.
Synthetic Pathway
Step 1: Bromination of the Quinoline Ring One effective method for the synthesis of 8-bromoquinoline involves the bromination of quinoline using copper(II) bromide (CuBr₂) and tetrabutylammonium bromide (TBAB) in water at 100°C in a sealed tube.[1] This method can afford yields of up to 90%.[1] Alternatively, direct bromination of 8-substituted quinolines can be achieved using reagents like Br₂ or N-bromosuccinimide (NBS) in solvents such as acetonitrile or chloroform.[1]
Step 2: Acylation and Hydrobromide Salt Formation The resulting 8-bromoquinoline is then acylated with bromoacetyl bromide in a suitable aprotic solvent like dichloromethane or acetonitrile under controlled temperatures.[1] This reaction proceeds via a Friedel-Crafts acylation mechanism. Finally, treatment of the crude product with hydrobromic acid or HBr gas yields the stable and crystalline 8-(Bromoacetyl)quinoline hydrobromide.[1]
Key Reactivity
The chemical reactivity of 8-(Bromoacetyl)quinoline hydrobromide is dominated by two key structural features: the electrophilic bromoacetyl group and the aromatic quinoline ring.[1]
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Nucleophilic Substitution at the Bromoacetyl Group: The α-bromo ketone moiety is a potent electrophile, readily undergoing Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups, making it a versatile building block for creating libraries of quinoline derivatives.[1]
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Reaction with Amines: Primary and secondary amines will displace the bromide to form α-amino ketones.
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Reaction with Thiols: Thiols can react to form thioether derivatives.
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Reaction with Carboxylates: Carboxylate salts can be used to generate ester derivatives.
-
-
Electrophilic Aromatic Substitution on the Quinoline Ring: The quinoline ring itself can undergo electrophilic aromatic substitution reactions, such as nitration or further bromination. The position of substitution will be directed by the existing substituents on the ring.[6][7]
-
Coordination Chemistry: The quinoline nitrogen and the carbonyl oxygen can act as a bidentate ligand, chelating with various metal ions. This property can be exploited in the development of metal-based catalysts or therapeutic agents.[1]
Applications in Research and Drug Development
The unique chemical properties of 8-(Bromoacetyl)quinoline hydrobromide make it a valuable tool in several areas of scientific research, particularly in drug discovery.
Anticancer Research
Quinoline derivatives are well-known for their antiproliferative effects against various cancer cell lines.[1] 8-(Bromoacetyl)quinoline hydrobromide serves as a key intermediate for synthesizing novel quinoline-based compounds for structure-activity relationship (SAR) studies aimed at developing new anticancer agents.[1] The bromoacetyl group can act as a covalent warhead, irreversibly binding to and inhibiting key cellular targets like enzymes involved in cancer cell proliferation and survival.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Step-by-Step Methodology:
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Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the synthesized 8-(acetyl)quinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell line and experimental goals.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antiviral Research
Derivatives of 8-(Bromoacetyl)quinoline have also demonstrated potential as antiviral agents, with studies showing activity against viruses such as influenza.[1] The ability to easily modify the structure by reacting the bromoacetyl group with different nucleophiles allows for the optimization of antiviral efficacy.
Covalent Enzyme Inhibition
The reactive bromoacetyl group makes 8-(Bromoacetyl)quinoline hydrobromide an ideal starting material for the design of covalent inhibitors. These inhibitors can form a permanent bond with a nucleophilic residue (e.g., cysteine, histidine, or lysine) in the active site of a target enzyme, leading to irreversible inhibition. This is a powerful strategy for achieving high potency and prolonged duration of action. For example, brominated methoxyquinoline analogs have shown promise as inhibitors of human topoisomerase I, a critical enzyme for DNA replication.[1]
Experimental Protocol: Caspase Activity Assay
Caspases are a family of proteases that play a key role in apoptosis (programmed cell death). Many anticancer agents induce apoptosis, and measuring caspase activity is a common way to assess this.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compound (a derivative of 8-(bromoacetyl)quinoline) for a specified time to induce apoptosis. Include positive and negative controls.
-
Cell Lysis: After treatment, harvest the cells and lyse them to release the cellular contents, including caspases.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate to the cell lysate. These substrates are typically peptides that are specifically cleaved by an active caspase, releasing a fluorescent or colored molecule.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Detection: Measure the fluorescence or absorbance of the sample using a plate reader. An increase in signal compared to the untreated control indicates an increase in caspase activity.
Safety and Handling
8-(Bromoacetyl)quinoline hydrobromide and its precursors, such as bromoacetyl bromide, are reactive and potentially hazardous chemicals that should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Avoid creating dust. This compound is hygroscopic and should be handled under an inert atmosphere.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
GHS Hazard Pictograms (Inferred from related compounds):
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Corrosion: Can cause severe skin burns and eye damage.
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Exclamation Mark: May cause respiratory irritation, skin irritation, or serious eye irritation.[10]
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Health Hazard: May be harmful if swallowed or inhaled.
Conclusion
8-(Bromoacetyl)quinoline hydrobromide is a highly versatile and reactive building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its ability to undergo a variety of chemical transformations, coupled with the inherent biological activity of the quinoline scaffold, makes it a valuable tool for researchers. A thorough understanding of its chemical properties, synthesis, and reactivity, along with strict adherence to safety protocols, is crucial for its successful application in the laboratory.
References
Sources
- 1. 8-(Bromoacetyl)quinoline Hydrobromide|CAS 859962-48-4 [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
